molecular formula C14H20N2O2 B5802058 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine

Cat. No.: B5802058
M. Wt: 248.32 g/mol
InChI Key: MSJOUGVKQSGKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine is a complex organic compound featuring a benzodioxin ring fused with a piperazine moiety

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-4-6-16(7-5-15)11-12-2-3-13-14(10-12)18-9-8-17-13/h2-3,10H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJOUGVKQSGKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methylpiperazine is unique due to its dual functional groups, which provide a versatile scaffold for drug development. Its benzodioxin ring offers stability and rigidity, while the piperazine moiety allows for various substitutions, enhancing its pharmacological potential .

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